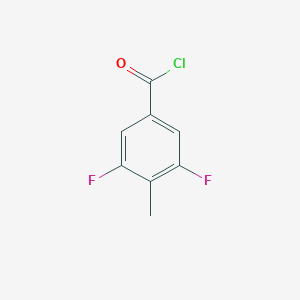

3,5-Difluoro-4-methylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Difluoro-4-methylbenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClF2O and its molecular weight is 190.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Difluoro-4-methylbenzoyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in several key reactions:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols to form amides or esters.

- Reduction Reactions: It can be reduced to 3,5-difluoro-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

- Coupling Reactions: The compound is also involved in coupling reactions (e.g., Suzuki-Miyaura coupling) to synthesize biaryl compounds.

These reactions are crucial for developing complex organic molecules used in various applications.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing biologically active compounds. The introduction of fluorine atoms enhances the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising activity against cancer cell lines. For instance, compounds synthesized from this intermediate have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models.

Agrochemical Applications

The compound is also significant in the agrochemical sector. It acts as an intermediate for synthesizing herbicides and pesticides that require specific functional groups for enhanced efficacy.

Example: Herbicide Development

Studies have indicated that certain herbicides derived from this compound demonstrate improved selectivity and potency against target weeds while minimizing impact on non-target species.

Material Sciences

In material sciences, this compound is used in developing high-performance polymers and coatings due to its unique chemical structure. The incorporation of fluorine into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has highlighted the use of this compound in synthesizing fluorinated polymers that exhibit excellent hydrophobicity and durability, making them suitable for applications in coatings and sealants.

Propiedades

Número CAS |

103877-74-3 |

|---|---|

Fórmula molecular |

C8H5ClF2O |

Peso molecular |

190.57 g/mol |

Nombre IUPAC |

3,5-difluoro-4-methylbenzoyl chloride |

InChI |

InChI=1S/C8H5ClF2O/c1-4-6(10)2-5(8(9)12)3-7(4)11/h2-3H,1H3 |

Clave InChI |

KVEJJMIYHDTKAM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1F)C(=O)Cl)F |

SMILES canónico |

CC1=C(C=C(C=C1F)C(=O)Cl)F |

Sinónimos |

Benzoyl chloride, 3,5-difluoro-4-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.